
11-Deoxy Limaprost-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Deoxy Limaprost-d3 is a deuterated analog of 11-Deoxy Limaprost, a derivative of prostaglandin E1. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often used to study the pharmacokinetics and metabolic pathways of the parent compound, as deuterium can provide insights into the stability and behavior of the molecule in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxy Limaprost-d3 involves the deuteration of 11-Deoxy Limaprost. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the molecule. The reaction conditions often involve controlled temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Techniques such as rotary vacuum drying and freeze-drying are employed to stabilize the compound and prevent degradation during storage .
Análisis De Reacciones Químicas
Types of Reactions: 11-Deoxy Limaprost-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions.
Common Reagents and Conditions: Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and pH being critical factors .
Major Products Formed: The major products formed from these reactions include deuterated analogs of the parent compound and various degradation products. These products are analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structure and properties .
Aplicaciones Científicas De Investigación
11-Deoxy Limaprost-d3 is widely used in scientific research due to its unique properties. In chemistry, it serves as a reference standard for studying the behavior of prostaglandin derivatives. In biology and medicine, it is used to investigate the pharmacokinetics and metabolic pathways of prostaglandin analogs. The compound’s stability and resistance to degradation make it valuable for long-term studies and drug development .
Mecanismo De Acción
The mechanism of action of 11-Deoxy Limaprost-d3 involves its interaction with prostaglandin E2 receptors. As a prostaglandin E1 analog, it stimulates these receptors, leading to various physiological effects such as smooth muscle relaxation and inhibition of platelet aggregation. The deuterium atoms in the compound enhance its stability and prolong its half-life, allowing for more extended studies and applications .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 11-Deoxy Limaprost-d3 include other deuterated prostaglandin analogs such as Limaprost-d3, 8-epi Limaprost, and 15-keto Limaprost. These compounds share structural similarities but differ in their specific modifications and applications .
Uniqueness: What sets this compound apart is its specific deuteration pattern, which provides unique insights into the behavior of prostaglandin derivatives. Its stability and resistance to degradation make it particularly valuable for long-term studies and applications in drug development and pharmacokinetics .
Propiedades
Fórmula molecular |
C22H36O4 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
(E)-7-[(1R,2R)-2-[(E,3S,5S)-3-hydroxy-5-(trideuteriomethyl)non-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid |
InChI |
InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)/b11-8+,14-12+/t17-,18-,19+,20+/m0/s1/i2D3 |
Clave InChI |
GGXXRJAROSMGDC-MGMHINSMSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1CCC(=O)[C@@H]1CCCC/C=C/C(=O)O)O |
SMILES canónico |
CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)

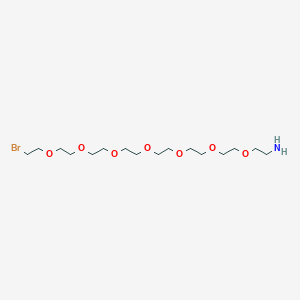

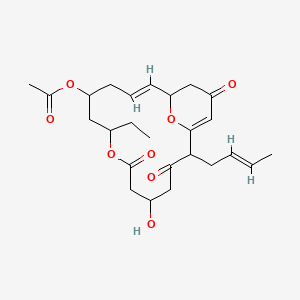
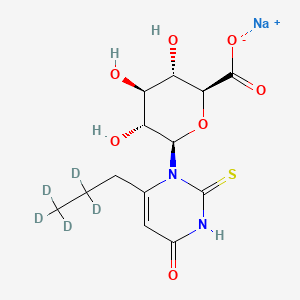
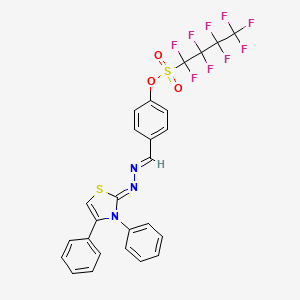
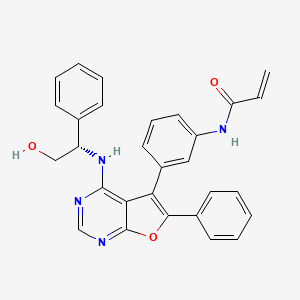


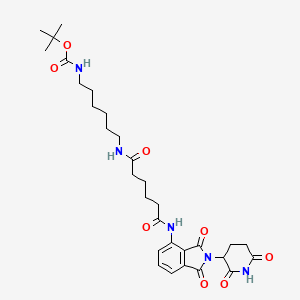

![(2~{S},3~{S})-2-(fluoranylmethyl)-~{N}7-methyl-~{N}5-[(1~{R},5~{S})-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B12420607.png)
